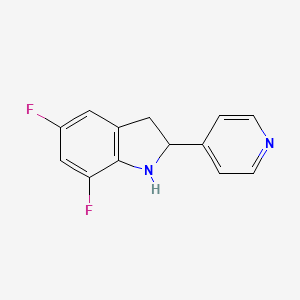
5,7-Difluoro-2-(pyridin-4-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-2-(pyridin-4-yl)indoline is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research.
Preparation Methods
The synthesis of 5,7-Difluoro-2-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
5,7-Difluoro-2-(pyridin-4-yl)indoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include various substituted indoles and indolines with potential biological activities .
Scientific Research Applications
5,7-Difluoro-2-(pyridin-4-yl)indoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The presence of fluorine atoms enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
5,7-Difluoro-2-(pyridin-4-yl)indoline can be compared with other indole derivatives, such as:
5-Fluoroindole: Similar in structure but with only one fluorine atom, it has different biological activities and chemical properties.
2-(Pyridin-4-yl)indole: Lacks fluorine atoms, resulting in lower chemical stability and biological activity.
7-Fluoro-2-(pyridin-4-yl)indoline: Similar but with fluorine at a different position, leading to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its dual fluorination, which enhances its overall properties and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C13H10F2N2 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5,7-difluoro-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H10F2N2/c14-10-5-9-6-12(8-1-3-16-4-2-8)17-13(9)11(15)7-10/h1-5,7,12,17H,6H2 |
InChI Key |
CCMWVDGBOGLMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2F)F)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


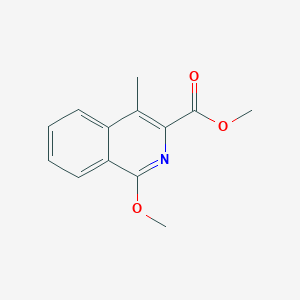



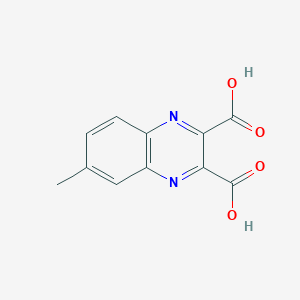
![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)

![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)


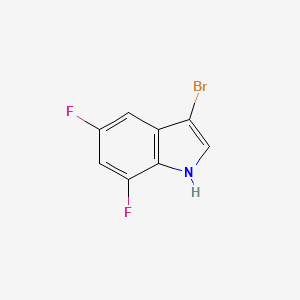
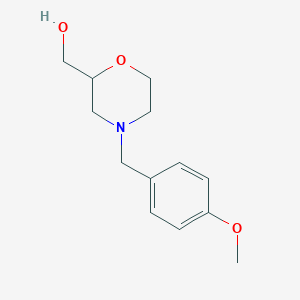
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)

